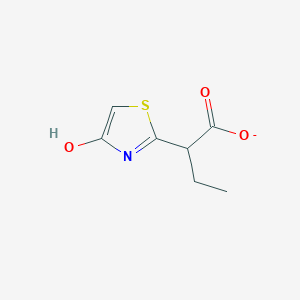
Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate d'éthyle(4-hydroxy-1,3-thiazol-2-yl) est un composé organique hétérocyclique qui présente un cycle thiazole. Les thiazoles sont connus pour leurs diverses activités biologiques et se retrouvent dans divers composés naturels et synthétiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acétate d'éthyle(4-hydroxy-1,3-thiazol-2-yl) implique généralement la réaction du bromoacétate d'éthyle avec le 4-hydroxythiazole en conditions basiques. La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le méthanol, avec une base comme l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle : Dans un contexte industriel, la production d'acétate d'éthyle(4-hydroxy-1,3-thiazol-2-yl) peut impliquer des réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. L'utilisation de catalyseurs et de techniques de purification avancées telles que la recristallisation ou la chromatographie assure la production de composés de haute pureté.
Types de réactions :
Oxydation : L'acétate d'éthyle(4-hydroxy-1,3-thiazol-2-yl) peut subir des réactions d'oxydation pour former les sulfoxydes ou sulfones correspondants.
Réduction : Le composé peut être réduit pour former des dérivés de thiazolidine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle thiazole, en particulier aux positions C-2 et C-5.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les chlorures d'acyle sont couramment utilisés.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de thiazolidine.
Substitution : Divers dérivés de thiazole substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
L'acétate d'éthyle(4-hydroxy-1,3-thiazol-2-yl) a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme unité de base pour la synthèse de dérivés de thiazole plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Exploré pour son potentiel en tant qu'agent anti-inflammatoire et anticancéreux.
Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de l'acétate d'éthyle(4-hydroxy-1,3-thiazol-2-yl) implique son interaction avec diverses cibles moléculaires. Le cycle thiazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Composés similaires :
Sulfathiazole : Un médicament antimicrobien avec une structure de cycle thiazole similaire.
Ritonavir : Un médicament antirétroviral qui contient également une partie thiazole.
Abafungin : Un agent antifongique avec un cycle thiazole.
Unicité : L'acétate d'éthyle(4-hydroxy-1,3-thiazol-2-yl) est unique en raison de ses groupes fonctionnels spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa combinaison d'un groupe hydroxyle et d'un groupe ester lié au cycle thiazole en fait un intermédiaire polyvalent pour d'autres modifications chimiques et applications.
Applications De Recherche Scientifique
Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness: Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group and an ester group attached to the thiazole ring makes it a versatile intermediate for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C7H8NO3S- |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-(4-hydroxy-1,3-thiazol-2-yl)butanoate |
InChI |
InChI=1S/C7H9NO3S/c1-2-4(7(10)11)6-8-5(9)3-12-6/h3-4,9H,2H2,1H3,(H,10,11)/p-1 |
Clé InChI |
YHEOQXHYQXVXHO-UHFFFAOYSA-M |
SMILES canonique |
CCC(C1=NC(=CS1)O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)

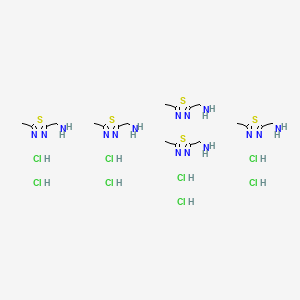
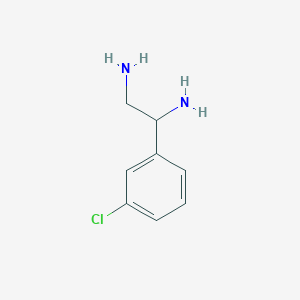
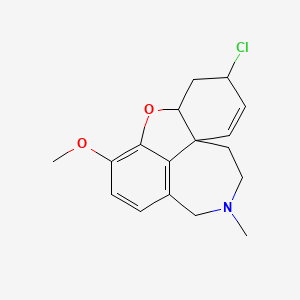
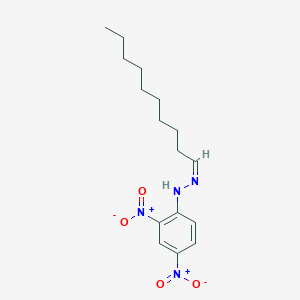
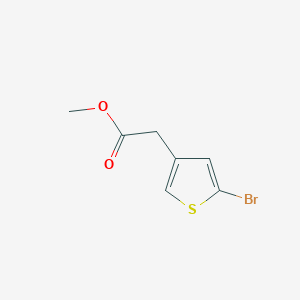



![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)
